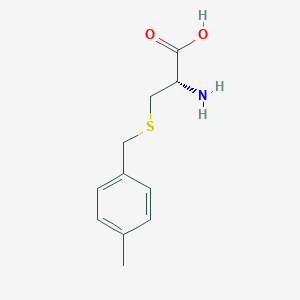

S-4-Methylbenzyl-D-cysteine

Descripción general

Descripción

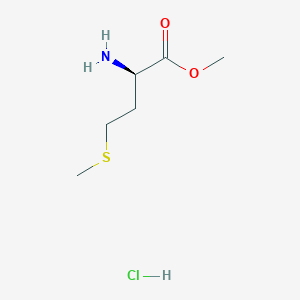

“S-4-Methylbenzyl-D-cysteine” is a chemical compound with the CAS Number: 127348-02-1 . Its molecular weight is 225.31 and its IUPAC name is (2S)-2-amino-3-[(4-methylbenzyl)sulfanyl]propanoic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” has a melting point of 200°C (dec.) . It should be stored at temperatures between 0 - 8°C .Aplicaciones Científicas De Investigación

Improved Deprotection of Cysteine-Containing Peptides : S-4-Methylbenzyl-D-cysteine plays a significant role in the improved deprotection of cysteine-containing peptides in HF. It was observed that under conditions of low acidity, little or no deprotection of S-4-methylbenzyl cysteine was observed. However, a combination of scavengers like p-cresol and p-thiocresol provided nearly quantitative recovery of the cysteine thiol under high acidity conditions (Heath, Tam, & Merrifield, 2009).

Natural Products with 4-Hydroxybenzyl Unit Linked via a Thioether Bond : this compound is related to natural products with 4-hydroxybenzyl units linked via a thioether bond to certain acids, which could be derived biogenetically from cysteine and homocysteine. These compounds exhibit activity against lipid peroxidation (Guo et al., 2015).

Role in Enzymic Browning Inhibition : this compound has been studied for its role in the inhibition of enzymic browning. Cysteine adduct compounds formed during the oxidation of phenolics by apple polyphenol oxidase were investigated (Richard et al., 1991).

Cysteine Conjugate Beta-Lyase Activity : Research on this compound has led to the discovery of an enzyme in rat liver that catalyzes cleavage of the thioether linkage in cysteine conjugates of aromatic compounds, playing a role in the metabolism of various drugs (Tateishi, Suzuki, & Shimizu, 1978).

Solid-Phase Peptide Synthesis Strategies : this compound is also relevant in solid-phase peptide synthesis strategies. The S-phenylacetamidomethyl-L-cysteine, a derivative compatible with Boc and Fmoc protection schemes, is orthogonal with common cysteine-protecting groups like 4-methylbenzyl (Royo et al., 1995).

Fluorescence Detection of Cysteine : this compound is involved in studies for developing fluorescence turn-on detection methods for cysteine, differentiating it from other amino acids like homocysteine and glutathione (Liu et al., 2015).

Regioselective Formation of Disulfide Bonds : This compound is used in methods for regioselective formation of disulfide bonds in peptides, which is crucial in the synthesis of complex peptide structures (Cuthbertson & Indrevoll, 2000).

Glutathione S-Transferase Mechanism : this compound is relevant in studies dissecting the catalytic mechanism of glutathione S-transferase isozymes, enhancing understanding of enzyme kinetics and substrate interactions (Chen, Graminski, & Armstrong, 1988).

Mecanismo De Acción

Target of Action

S-4-Methylbenzyl-D-cysteine, also known as H-D-Cys(mbzl)-oh, is a derivative of the amino acid cysteine

Mode of Action

Cysteine derivatives are often involved in the formation of disulfide bonds, which are critical components of protein structure . The methylbenzyl group may influence the compound’s interactions with its targets, potentially altering their activity or function.

Result of Action

As a cysteine derivative, it may influence protein structure and function through the formation of disulfide bonds .

Propiedades

IUPAC Name |

(2S)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAPFSZIUBUTNW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428525 | |

| Record name | S-4-Methylbenzyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127348-02-1 | |

| Record name | S-4-Methylbenzyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

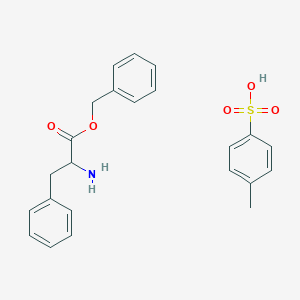

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.